Product packaging for Methyl 5-oxopentanoate(Cat. No.:CAS No. 6026-86-4)

Methyl 5-oxopentanoate

Cat. No.: B1594885
CAS No.: 6026-86-4
M. Wt: 130.14 g/mol
InChI Key: YBTZROCKNUIONO-UHFFFAOYSA-N
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Description

Significance of Keto-Esters in Organic Synthesis and Chemical Biology

Keto-esters are highly valuable intermediates in organic chemistry due to the presence of both electrophilic and nucleophilic centers. rsc.orgresearchgate.net This dual reactivity allows them to participate in a wide array of chemical transformations, serving as foundational materials for the synthesis of more complex molecules. rsc.org α-Keto acids and their corresponding esters, for instance, are recognized as versatile platform molecules in the synthesis of pharmaceuticals and agrochemicals. mdpi.com Similarly, β-keto esters are crucial synthons, forming the core structure of many medicinally important compounds. rsc.orgresearchgate.net

The reactivity of keto-esters enables their use in various significant reactions:

Esterification and Transesterification: The ester group can be modified to produce different esters, a transformation of great utility in synthesizing a variety of compounds, including those of pharmaceutical importance. rsc.orgmdpi.com

Nucleophilic Addition: The ketone's carbonyl group is susceptible to attack by nucleophiles. mdpi.com

Reduction: Both the ketone and ester functionalities can be reduced to form alcohols. mdpi.comsmolecule.com

Condensation Reactions: Esters can undergo reactions like the Claisen condensation to form β-keto esters. numberanalytics.com

In chemical biology, the reactivity of keto-esters allows them to interact with biological systems. For example, they can undergo hydrolysis in biological environments to release the corresponding keto acid and an alcohol, which can then participate in metabolic pathways.

Research Trajectory and Evolving Applications of Methyl 5-oxopentanoate (B1240814)

The research interest in Methyl 5-oxopentanoate and its derivatives has evolved, driven by the principles of green chemistry and the need for novel, functional molecules. A significant area of recent research has focused on derivatives of this compound as sustainable alternatives to conventional solvents.

For instance, Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, marketed as Rhodiasolv PolarClean, has garnered considerable attention as a non-toxic, biodegradable replacement for common polar aprotic solvents. rsc.orgrsc.orgresearchgate.net Research has focused on developing more efficient and sustainable synthetic routes for this solvent, moving away from multi-step processes to single-step reactions like base-catalyzed Michael additions. rsc.orgrsc.org These newer methods have been shown to be more sustainable through green metrics analysis, including Atom Economy and Carbon Intensity. rsc.org

The applications of these derivatives are also expanding. Rhodiasolv PolarClean has been successfully used in O- and N-arylation reactions with good solvent recovery and comparable or better yields than other green solvents. rsc.org It has also been explored for its potential in membrane science, a field that often relies on large quantities of toxic polar aprotic solvents. rsc.orgresearchgate.net

Furthermore, this compound itself serves as a precursor in the synthesis of biologically active compounds. It is utilized in the creation of molecules that exhibit cytotoxic effects in human tumor cells, highlighting its role in pharmaceutical research.

Methodological Approaches in Investigating this compound Chemistry

The investigation of this compound and its derivatives employs a range of modern chemical and analytical techniques.

Synthesis and Reaction Monitoring: The synthesis of this compound can be achieved through methods like the esterification of 5-oxopentanoic acid with methanol (B129727) using an acid catalyst. More industrial methods may involve the catalytic hydrogenation of 5-oxopentanoic acid methyl ester. The synthesis of its derivatives, such as Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, has been optimized using retrosynthetic analysis to identify more efficient, "greener" pathways. rsc.org

The progress of these reactions is typically monitored using analytical techniques like:

Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress. core.ac.uk

High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of product purity and the presence of by-products. rsc.org

Structural Characterization and Analysis: Once synthesized, the structure and purity of this compound and its derivatives are confirmed using a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. core.ac.uk

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyls of the ketone and ester. core.ac.uk

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the compound's fragmentation pattern. core.ac.uk

Physicochemical Property Determination: For derivatives being investigated as green solvents, a thorough understanding of their physical properties is crucial. Important parameters that are determined include:

Dielectric constant

Solubility parameters

Solvent miscibility rsc.org

These properties help in predicting the solvent's behavior and its suitability for various applications.

Data Tables

Table 1: Properties of this compound

Property Value
Molecular Formula C₆H₁₀O₃ nih.gov
IUPAC Name This compound nih.gov

Table 2: Synthetic Methods for Keto-Esters

Method Description
Esterification Reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Catalytic Hydrogenation A reduction reaction that can be used in industrial production.
Michael Addition A nucleophilic addition reaction used for creating carbon-carbon bonds. rsc.orgrsc.org

Table 3: Analytical Techniques in Keto-Ester Research

Technique Application
Thin-Layer Chromatography (TLC) Reaction monitoring. core.ac.uk
High-Performance Liquid Chromatography (HPLC) Purity determination and reaction analysis. rsc.org
Nuclear Magnetic Resonance (NMR) Structural elucidation. core.ac.uk
Infrared (IR) Spectroscopy Functional group identification. core.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B1594885 Methyl 5-oxopentanoate CAS No. 6026-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTZROCKNUIONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209011
Record name Pentanoic acid, 5-oxo-, methyl ester
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6026-86-4
Record name Pentanoic acid, 5-oxo-, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 5-oxo-, methyl ester
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Record name methyl 5-oxopentanoate
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Advanced Synthetic Methodologies for Methyl 5 Oxopentanoate

Esterification Pathways and Reaction Kinetics

The formation of Methyl 5-oxopentanoate (B1240814) via esterification involves the reaction of 5-oxopentanoic acid with methanol (B129727). This transformation can be achieved through both acid-catalyzed and enzymatic routes, each with distinct kinetic profiles.

Acid-Catalyzed Esterification of 5-Oxopentanoic Acid with Methanol

The Fischer-Speier esterification is a classical and widely used method for producing esters. chembam.comjove.com This reaction involves heating a carboxylic acid and an alcohol with a strong acid catalyst. chembam.com In the case of Methyl 5-oxopentanoate synthesis, 5-oxopentanoic acid is reacted with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄), typically under reflux conditions. ontosight.ai

The reaction is an equilibrium process, and to drive it towards the formation of the ester product, an excess of one reactant, usually the alcohol, is used. jove.comnih.gov Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the product. jove.com The kinetics of Fischer esterification are influenced by steric factors; primary alcohols like methanol react more readily than more sterically hindered alcohols. jove.com The activation energy for the Fischer esterification of carboxylic acids with methanol is approximately 42 kJ/mol. ucr.ac.cr

A study on the esterification of pentanoic acid with methanol using a cation exchange resin as a non-corrosive solid acid catalyst found that increasing the temperature and using an excess of methanol accelerated the forward reaction. core.ac.uk At 333.15 K, with a 10:1 molar ratio of methanol to pentanoic acid and 7% (g/L) Amberlyst 15 catalyst, a 93% conversion was achieved. core.ac.uk The reaction was modeled using an Eley-Rideal kinetic model, with a determined activation energy of 39.5 kJ mol⁻¹ and a pre-exponential factor of 1.8 × 10³ L² g⁻¹ mol⁻¹ h⁻¹. core.ac.uk

Table 1: Kinetic Parameters for Acid-Catalyzed Esterification

ParameterValueConditions
Activation Energy (Ea)39.5 kJ mol⁻¹Pentanoic acid with methanol, Amberlyst 15 catalyst
Pre-exponential Factor (k₀)1.8 × 10³ L² g⁻¹ mol⁻¹ h⁻¹Pentanoic acid with methanol, Amberlyst 15 catalyst
Conversion93%333.15 K, 10:1 methanol:pentanoic acid molar ratio

Enzymatic Catalysis in Esterification Processes

Enzymatic catalysis offers a greener alternative to traditional acid-catalyzed esterification, often proceeding under milder reaction conditions. Lipases are commonly employed enzymes for this purpose, capable of catalyzing esterification in non-aqueous environments. mdpi.com The use of enzymes from natural sources, such as Candida antarctica lipase (B570770) B (CALB), can lead to the production of "natural" flavor esters. rsc.org

In the lipase-catalyzed synthesis of esters, the removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the product. rsc.org One study on the enzymatic kinetic resolution of secondary alcohols found that for the esterification of 1-phenylethanol, 4-oxopentanoic acid gave the best results among the investigated acid species with CALB. researchgate.net

The efficiency of enzymatic esterification can be influenced by various factors, including the enzyme source, reaction medium, and temperature. For instance, the lipase from Thermomyces lanuginosus has been used for the synthesis of flavor esters like methyl butanoate and methyl benzoate (B1203000). d-nb.info The catalytic efficiency (kcat/KM) was found to be higher for the synthesis of the aliphatic ester, methyl butanoate (0.30 min⁻¹ mM⁻¹), compared to the aromatic methyl benzoate (0.24 min⁻¹ mM⁻¹). d-nb.info This suggests that the enzyme's activity can be dependent on the structure of the carboxylic acid substrate. d-nb.info

Oxidative Transformations for Keto Group Introduction

The synthesis of this compound can also be achieved by introducing the keto group through the oxidation of a precursor molecule, Methyl 5-hydroxypentanoate (B1236267).

Pyridinium (B92312) Chlorochromate (PCC) Oxidation of Methyl 5-Hydroxypentanoate

Pyridinium chlorochromate (PCC) is a well-established oxidizing agent used to convert primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgmasterorganicchemistry.com It is considered a milder reagent than chromic acid and can selectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, especially in anhydrous conditions. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgacs.org

The oxidation of Methyl 5-hydroxypentanoate with PCC yields this compound. acs.org In one reported synthesis, this oxidation step proceeded with an 81% yield. acs.org The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester, followed by an elimination reaction to form the carbon-oxygen double bond. libretexts.org

Table 2: Yield of this compound via PCC Oxidation

PrecursorReagentSolventYield
Methyl 5-hydroxypentanoatePCCMethylene (B1212753) Chloride81%

Alternative Selective Oxidation Reagents and Conditions

Due to the toxicity of chromium-based reagents like PCC, several alternative oxidation methods have been developed. libretexts.org These alternatives often offer advantages such as higher yields, milder reaction conditions, and reduced environmental impact. libretexts.org

One notable alternative is the Dess-Martin periodinane (DMP) , which oxidizes primary alcohols to aldehydes in high yields under non-acidic conditions and at lower temperatures. libretexts.org Other chromium-free oxidizing agents include:

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is effective for converting primary alcohols to aldehydes. youtube.com

IBX (2-Iodoxybenzoic acid) : This reagent is another alternative to chromium-based oxidants. libretexts.org

TPAP (Tetrapropylammonium perruthenate) : Used in catalytic amounts with a co-oxidant, TPAP is also an effective and less toxic alternative. libretexts.org

Catalytic approaches using a small amount of PCC with a stoichiometric amount of a less toxic co-oxidant, such as di-tert-butyl peroxide or periodates, have also been explored to minimize chromium waste. wikipedia.org

Green Chemistry Principles in this compound Synthesis as an Intermediate

The development of more sustainable synthetic routes for derivatives of this compound has been a focus of recent research. For example, a retrosynthetic approach was used to find shorter, more efficient synthetic pathways for Rhodiasolv PolarClean (methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate), a derivative of this compound. rsc.orgrsc.org This research led to single-step reactions using base-catalyzed Michael additions from readily available starting materials. rsc.org

Green chemistry metrics are used to evaluate the sustainability of a chemical process. ethernet.edu.et Some key metrics include:

Atom Economy : This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product.

E-Factor (Environmental Factor) : Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates less waste and a greener process. rsc.org

Reaction Mass Efficiency (RME) : This metric considers the yield, stoichiometry, and atom economy of a reaction.

Mass Intensity (MI) : MI is the ratio of the total mass used in a process (including reactants, solvents, and reagents) to the mass of the final product. rsc.org

In the development of the greener synthesis for Rhodiasolv PolarClean, analysis of these metrics, including Atom Economy, Complete E factor, and Carbon Intensity, demonstrated that the new routes were more sustainable than previously patented methods. rsc.orgrsc.orgresearchgate.net

The use of enzymatic catalysis and the development of chromium-free oxidation reagents as discussed in previous sections are also direct applications of green chemistry principles, aiming for safer chemicals and catalytic rather than stoichiometric reagents.

Atom Economy and E-factor Analysis of Synthetic Routes

The efficiency and environmental impact of a chemical synthesis can be quantitatively assessed using metrics such as atom economy and the Environmental Factor (E-factor). Atom economy measures the proportion of reactant atoms that are incorporated into the desired product, while the E-factor quantifies the amount of waste generated per unit of product. An ideal synthesis maximizes atom economy and minimizes the E-factor.

Two primary routes for the synthesis of this compound are analyzed here: the esterification of 5-oxopentanoic acid and a two-step sequence starting from δ-valerolactone.

Route 1: Esterification of 5-Oxopentanoic Acid

A common method for synthesizing this compound is the Fischer esterification of 5-oxopentanoic acid with methanol, typically catalyzed by an acid such as sulfuric acid under reflux conditions. For a similar compound, 5-(2-Fluorophenyl)-5-oxopentanoic acid, this method has been reported to yield 89–92% of the corresponding methyl ester after distillation.

Route 2: Synthesis from δ-Valerolactone

This two-step synthesis begins with the ring-opening of δ-valerolactone to form methyl 5-hydroxypentanoate, which is then oxidized to the target compound, this compound.

Step 1: Ring-opening and Esterification of δ-Valerolactone. Refluxing δ-valerolactone in methanol with a catalytic amount of sulfuric acid yields methyl 5-hydroxypentanoate. acs.org In a specific example, reacting δ-valerolactone with methanol and sulfuric acid, followed by neutralization and extraction, produced methyl 5-hydroxypentanoate in a near-quantitative 99% yield. nih.gov

Step 2: Oxidation of Methyl 5-hydroxypentanoate. The intermediate alcohol can be oxidized to the ketone. One reported method uses pyridinium chlorochromate (PCC) in methylene chloride, affording an 81% yield of this compound. acs.org An alternative is the Swern oxidation, which utilizes oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine. nih.gov

The following table provides a comparative analysis of the atom economy and an estimated E-factor for these routes. The calculations are based on idealized stoichiometry for atom economy and include solvents and workup reagents for the E-factor estimation, assuming a laboratory scale synthesis.

Synthetic RouteAtom Economy (%)Estimated E-factorYield (%)
Route 1: Esterification of 5-Oxopentanoic Acid 87.8~5-1589-92
Route 2: From δ-Valerolactone (via PCC oxidation) 45.7 (overall)~20-40~80 (overall)
Route 2: From δ-Valerolactone (via Swern oxidation) 32.5 (overall)~25-50Not specified

Table 1: Atom Economy and Estimated E-factor for the Synthesis of this compound.

Chemical Reactivity and Mechanistic Studies of Methyl 5 Oxopentanoate

Nucleophilic Reactions at the Carbonyl Center

The aldehyde functional group in methyl 5-oxopentanoate (B1240814) is characterized by an electrophilic carbonyl carbon, making it a primary site for nucleophilic attack. This reactivity is central to many of its synthetic applications.

Carbonyl condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. Methyl 5-oxopentanoate can serve as a substrate in these reactions, primarily through the reactivity of its aldehyde group.

One notable example is the nitroaldol (Henry) reaction . In a documented synthesis, this compound undergoes a base-catalyzed nitroaldol reaction with nitroethane. almacgroup.com This reaction involves the deprotonation of nitroethane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate is a β-nitro alcohol. almacgroup.com Such reactions are significant as the nitro group can be further transformed into other functional groups, such as amines or carbonyls.

Intramolecular aldol (B89426) condensations are also a possibility for molecules containing two carbonyl groups. pw.livepressbooks.pub For dicarbonyl compounds, these reactions are favored when they lead to the formation of stable five- or six-membered rings. pw.livepressbooks.pub In the case of a related compound, 2,5-hexanedione, intramolecular aldol condensation leads to a five-membered ring, 3-methyl-2-cyclopentenone, as this product is more stable than the highly strained three-membered ring alternative. pressbooks.pub While specific studies on the intramolecular condensation of this compound itself are not detailed in the provided results, the principles suggest that under basic conditions, an enolate could form at the carbon alpha to the ester and potentially attack the aldehyde, though this is less favorable than enolate formation alpha to a ketone.

The table below summarizes a key condensation reaction involving this compound.

Reaction TypeReactantsCatalyst/ConditionsProduct Type
Nitroaldol (Henry) ReactionThis compound, NitroethaneBase-catalyzedβ-nitro alcohol

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding methyl 5-hydroxypentanoate (B1236267), or further to a methyl group, resulting in methyl pentanoate.

Reduction to Hydroxyl Derivatives: The conversion of the aldehyde to a hydroxyl group is a common transformation. Catalytic hydrogenation is an effective method for this reduction. Research has shown that this compound can be hydrogenated to a mixture of methyl 5-hydroxypentanoate and its cyclized form, 5-pentanolide (also known as δ-valerolactone). oup.com One specific method employed a modified Raney nickel catalyst under high hydrogen pressure (90 kg/cm ²) at 60°C. oup.com The reduction is typically quantitative. oup.com The resulting methyl 5-hydroxypentanoate is a versatile intermediate itself, used in the synthesis of other compounds. biosynth.comcymitquimica.com

Reduction to Alkane Derivatives: While the complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) is a standard procedure for many ketones and aldehydes, its application to this compound requires careful consideration of the ester group's stability. Classic methods like the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are performed under harsh conditions. annamalaiuniversity.ac.in The acidic conditions of the Clemmensen reduction could potentially hydrolyze the ester, while the basic conditions of the Wolff-Kishner reduction could lead to saponification. Therefore, the choice of method for reduction to the alkane would need to be selective to avoid reacting with the ester functionality.

The table below outlines conditions for the reduction of the carbonyl group.

Reaction TypeReagent/CatalystConditionsProduct
Catalytic HydrogenationModified Raney Nickel90 kg/cm ² H₂, 60°CMethyl 5-hydroxypentanoate

The aldehyde group readily reacts with primary amines to form imines, commonly known as Schiff bases. This reaction is a reversible condensation process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The general mechanism begins with the attack of the primary amine on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. This intermediate is then protonated (often by a generic acid catalyst) at the oxygen, making the hydroxyl group a better leaving group (water). Subsequent deprotonation of the nitrogen and elimination of water yields the C=N double bond of the imine. chegg.com

While specific studies detailing Schiff base formation with this compound were not found, research on structurally similar keto-esters demonstrates this reactivity. For instance, new Schiff bases have been synthesized through the condensation of γ- and δ-keto esters (like methyl-5-(furan-2-yl)-5-oxopentanoate) with primary amines such as p-anisidine (B42471) and n-butylamine. tubitak.gov.tr This indicates that the carbonyl group of this compound is expected to react similarly with primary amines to form the corresponding N-substituted imine derivatives. tubitak.gov.trreddit.com

Reductions to Hydroxyl or Alkane Derivatives

Ester Group Reactivity

The methyl ester functionality of this compound is another site of chemical reactivity, primarily involving nucleophilic acyl substitution.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. In the context of this compound, the methyl group can be replaced by a different alkyl group from another alcohol.

For example, a study on the synthesis of the pheromone sitophilate (B47016) involved the transesterification of a related β-keto ester, methyl-2-methyl-3-oxopentanoate, with 3-pentanol. redalyc.org This reaction was mediated by a system of magnesium metal and iodine (Mg⁰/I₂), demonstrating a specific catalytic approach for this transformation. redalyc.org The general acid-catalyzed mechanism involves protonation of the ester carbonyl, making it more electrophilic for attack by the new alcohol. The base-catalyzed mechanism involves the formation of an alkoxide from the new alcohol, which acts as a potent nucleophile.

Ester hydrolysis is the reverse of esterification, where an ester reacts with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. In the case of this compound, hydrolysis yields 5-oxopentanoic acid and methanol (B129727).

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group. The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as a leaving group, and deprotonation of the resulting carbonyl yields the carboxylic acid and regenerates the acid catalyst.

Kinetic studies on the hydrolysis of related esters provide insight. The hydrolysis of methyl 5-hydroxypentanoate is described as following first-order kinetics. cymitquimica.com A study on the enzymatic hydrolysis of methyl 2-methyl-4-oxopentanoate found that reaction conditions, such as the presence of certain salts, could significantly influence the reaction's enantioselectivity and efficiency. tandfonline.com

Transesterification Processes

α-Carbon Reactivity and Enolate Chemistry

The protons on the carbon atom adjacent to the aldehyde group (the α-carbon) of this compound are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. This enolate is a powerful nucleophile and serves as a key intermediate in various carbon-carbon bond-forming reactions.

The enolate of this compound can readily undergo alkylation reactions with alkyl halides. This process introduces an alkyl group at the α-position, leading to the formation of more complex carbon skeletons. For instance, the methylation of the corresponding pentanoic acid backbone can be achieved using methyl halides or other alkylating agents under basic conditions. The choice of base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), is crucial for efficient enolate formation. Similarly, acylation reactions can be performed by treating the enolate with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group at the α-position. A related transformation is the Friedel-Crafts acylation, which can be used to introduce an aryl ketone group onto a pentanoic acid backbone, a foundational step in the synthesis of certain derivatives.

Reaction Type Reagents Key Intermediates Product Type
AlkylationAlkyl halide, Base (e.g., LDA, NaH)Enolateα-Alkyl-5-oxopentanoate
AcylationAcyl chloride/anhydride, BaseEnolateα-Acyl-5-oxopentanoate
Friedel-Crafts AcylationGlutaric anhydride, Lewis acid (e.g., AlCl₃)Acylium ionAryl-oxo-pentanoic acid

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like this compound), formaldehyde (B43269), and a primary or secondary amine. byjus.comtaylorandfrancis.com This reaction leads to the formation of β-amino carbonyl compounds, known as Mannich bases. byjus.comtaylorandfrancis.com The reaction proceeds through the formation of an iminium ion from formaldehyde and the amine, which then acts as an electrophile and is attacked by the enol form of the ketone. chemistrysteps.comlibretexts.org The Mannich reaction is a powerful tool for introducing an aminomethyl group at the α-position of this compound. taylorandfrancis.com

A preliminary study demonstrated the three-component Mannich reaction of methyl 3-oxopentanoate (B1256331) with benzaldehyde (B42025) and aniline (B41778) under solvent-free and catalyst-free conditions, yielding the corresponding β-aminodicarbonyl compound. researchgate.net While this study used a structural isomer, the principle is applicable to this compound.

Another important transformation is α-methylenation, which involves the introduction of a methylene (=CH₂) group at the α-position. This can be achieved through various methods, including phenylthiomethylation of the corresponding silyl (B83357) enol ether, promoted by titanium tetrachloride. acs.org

Alkylation and Acylation Reactions

Advanced Radical and Organometallic Transformations

In addition to traditional enolate chemistry, this compound and its derivatives can participate in advanced radical and organometallic reactions. Radical reactions offer alternative pathways for functionalization. For example, a catalytic multicomponent reaction involving a ketyl-type radical has been reported. nih.gov Radical cyclization reactions are also possible, which can be used to form new ring systems. libretexts.org

Organometallic transformations provide a powerful platform for a wide range of synthetic applications. Palladium-catalyzed reactions, for instance, are widely used in cross-coupling and acylation reactions. smolecule.com Research has shown the use of PdCl₂(MeCN)₂-catalyzed acylation using glutaric acid monomethyl ester chloride, a derivative of this compound, to achieve a 65% yield under controlled conditions. smolecule.com Furthermore, N-heterocyclic carbenes have been shown to mediate sophisticated organometallic transformations, opening up new avenues for catalysis. nih.gov

Stereochemical Control in Reactions of this compound

Controlling the stereochemistry in reactions involving this compound is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement in pharmaceutical and biological applications. Several strategies can be employed to achieve stereochemical control.

One approach is the use of chiral catalysts or auxiliaries. For example, asymmetric hydrogenation using a chiral catalyst like a Ru-BINAP complex can introduce a specific stereocenter. Another method involves chiral resolution, where a racemic mixture is separated into its constituent enantiomers using a chiral resolving agent, such as (R)-α-methylbenzylamine.

Enzymatic reactions also offer a high degree of stereoselectivity. Lipases, for instance, can selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer intact. In the context of polyketide synthesis, the stereochemical outcome of reductions is controlled by ketoreductase (KR) domains within polyketide synthases. beilstein-journals.org These enzymes can direct the formation of specific stereoisomers. beilstein-journals.org

Derivatization and Functionalization of Methyl 5 Oxopentanoate for Targeted Applications

Synthesis of Conjugated Systems

The aldehyde group of methyl 5-oxopentanoate (B1240814) is a prime site for carbon-carbon bond formation, enabling the construction of extended conjugated systems, which are of interest for their electronic and biological properties.

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). wikipedia.org This reaction is particularly effective for constructing polyenes, which are molecules containing multiple alternating double and single bonds. gaylordchemical.com In the context of methyl 5-oxopentanoate, its aldehyde functionality readily reacts with suitable phosphonium (B103445) ylides. The reaction proceeds through the formation of an oxaphosphetane intermediate, which then eliminates triphenylphosphine (B44618) oxide to yield the desired alkene. wikipedia.orgmasterorganicchemistry.com By employing a sequence of Wittig reactions, the carbon chain of this compound can be systematically extended to create complex polyene structures. gaylordchemical.comntnu.no

A notable application of the Wittig reaction with this compound is the synthesis of derivatives of eicosapentaenoic acid (EPA), a polyunsaturated omega-3 fatty acid. Researchers have successfully synthesized conjugated triene isomers of EPA, specifically (5E,7E,9E,14Z,17Z)-eicosapentaenoic acid (E-CEPA) and its 5-(Z) isomer (Z-CEPA). nih.gov These compounds are naturally occurring in some red algae and have been investigated for their biological activity. nih.gov

The synthesis starts from this compound and is accomplished in six steps, with three distinct Wittig reactions being the key transformations that build the conjugated triene system. nih.gov These synthesized EPA derivatives were subsequently shown to have strong cytotoxic reactions in tumor cells by inducing apoptosis. nih.gov

StepReaction TypePurposeReference
1-3Chain Elongation & First Wittig ReactionInitial extension of the carbon backbone and formation of the first double bond. nih.gov
4-5Second & Third Wittig ReactionsStepwise construction of the conjugated triene system using specific phosphonium ylides. nih.gov
6SaponificationHydrolysis of the methyl ester to yield the final carboxylic acid derivative. nih.gov

Wittig Reactions for Polyene Construction

Preparation of Bioactive Molecules and Precursors

The reactivity of this compound makes it a valuable precursor for a variety of molecules with significant biological or pharmaceutical relevance.

This compound serves as a foundational building block in the synthesis of diverse and complex organic structures. For example, it is a key starting material in an efficient synthesis of (S)-alpha-amino oleic acid, where it undergoes olefination via a phosphonate (B1237965) anion, followed by several reduction and Wittig reaction steps.

Its derivatives are also highly useful. The related compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (also known as PolarClean), is gaining attention as a green polar aprotic solvent. rsc.orgresearchgate.net Its synthesis can be achieved through a Michael addition involving readily available building blocks, highlighting the modularity of these pentanoate structures. rsc.org Furthermore, the aldehyde group of this compound can participate in cycloaddition reactions, such as the hetero-Diels–Alder reaction, to construct complex cyclic systems. acs.org

Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. nih.gov The development of immunoassays for detecting specific small molecules relies on the synthesis of appropriate haptens. nih.gov this compound has been used as a precursor in the synthesis of haptens for such assays.

In one instance, it was used in a Mannich reaction as part of the synthesis of a hapten for an immunoassay designed to detect the olive fruit fly pheromone. acs.org In another example, a derivative, 5-[4-(amino)phenylsulfonamide]-5-oxopentanoic acid, was synthesized and used as a hapten (SA2) coupled to a carrier protein. nih.gov This was part of a strategy to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the detection of a wide range of sulfonamide antibiotics in milk samples. nih.gov

Hapten Precursor/DerivativeTarget AnalyteImmunological ApplicationReference
This compoundOlive Fruit Fly PheromoneDevelopment of an ELISA for pheromone detection. acs.org
5-[4-(amino)phenylsulfonamide]-5-oxopentanoic acidSulfonamide AntibioticsGeneration of antibodies for a competitive ELISA to detect antibiotic residues in milk. nih.gov

The structural framework of this compound is incorporated into various intermediates used in the synthesis of pharmaceutical agents. Derivatives of the parent compound have been shown to possess potential therapeutic properties. For example, cyclization reactions of arylhydrazonoyl chlorides with dinucleophiles can produce derivatives of this compound that exhibit inhibitory activity against 5-lipoxygenase (5-LO), an enzyme involved in inflammatory pathways.

In the field of drug discovery, chloro-substituted derivatives are particularly useful. For instance, (R)-methyl 5-chloro-3-methyl-5-oxopentanoate, a derivative of this compound, was reacted with a chloro-substituted indole (B1671886) analog to produce an intermediate in the synthesis of a potent OXE receptor antagonist. nih.gov Additionally, the eicosapentaenoic acid derivatives synthesized from this compound have demonstrated potent cytotoxic effects against colorectal adenocarcinoma cells, identifying them as potential antineoplastic agents. nih.gov

Derivative ClassTarget/ActivityPotential Therapeutic AreaReference
Thiazole and thiadiazoline derivatives5-Lipoxygenase (5-LO) inhibitionAnti-inflammatory
Conjugated Eicosapentaenoic Acids (CEPAs)Cytotoxic against tumor cellsOncology nih.gov
Chloro-substituted pentanoatesOXE receptor antagonismInflammation/Allergic Disease nih.gov

Synthesis of Haptens for Immunological Assays

Development of Novel Solvents and Reaction Media Precursors

The derivatization of this compound has led to the development of novel, greener solvents that serve as alternatives to traditional, often toxic, polar aprotic solvents. A notable example is the synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, which is commercially available under the trade name Rhodiasolv PolarClean. rsc.orgrsc.org This compound has garnered significant attention for its potential as a non-toxic replacement for solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP). rsc.orgrsc.orgnih.gov

Research has focused on creating more efficient and sustainable synthetic routes to these novel solvents. For instance, high-purity methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate has been synthesized through single-step, base-catalyzed Michael additions from readily available starting materials. rsc.orgrsc.org One advanced synthetic pathway boasts a swift, 30-minute, solvent-free reaction using only catalytic amounts of a base (less than 6.5 mol%), which is a significant improvement over previous multi-step methods. rsc.orgrsc.orgresearchgate.net Green chemistry metrics, such as Atom Economy, Complete E factor, and Carbon Intensity, have demonstrated the improved sustainability of these newer synthetic routes. rsc.orgrsc.org

A structural analogue, methyl-5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate (MDDOP), has also been synthesized and evaluated as a green solvent. nih.gov The synthesis of MDDOP was achieved through the reaction of methyl isobutyrate with dimethylacrylamide in the presence of a catalytic amount of potassium tert-butoxide under solvent-free conditions. rsc.org This analogue is considered to have similar beneficial properties to Rhodiasolv PolarClean. nih.gov

The practical application of these this compound-derived solvents has been demonstrated in various chemical transformations. For example, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate has been successfully used as a solvent for O- and N-arylation in SNAr reactions, with yields comparable or superior to other green solvents and with the added benefit of solvent recovery. rsc.orgrsc.org Furthermore, its utility has been explored in the fabrication of high-performance poly (vinyl chloride) ultrafiltration membranes, completely replacing toxic solvents in the manufacturing process. researchgate.net The physical and chemical properties of these novel solvents have been characterized to facilitate their broader adoption in both academic and industrial settings. rsc.orgrsc.orgresearchgate.net

Below is a table summarizing the properties of a novel solvent derived from this compound and its comparison with a traditional polar aprotic solvent.

PropertyMethyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (Rhodiasolv PolarClean)N-Methyl-2-pyrrolidinone (NMP)
Boiling Point ~280 °C202 °C
Flash Point 138 °C91 °C
Toxicity Profile Considered non-toxic and readily biodegradableReproductive toxicity concerns
Source Bio-based potentialPetrochemical-based

Polymer Precursors and Materials Science Applications

This compound and its derivatives serve as versatile precursors in the field of materials science, particularly for the synthesis of advanced polymers. The functional groups within these precursors allow for their incorporation into polymer backbones or as side chains, imparting specific properties to the resulting materials.

One significant application is in the synthesis of Polymers of Intrinsic Microporosity (PIMs). These polymers are of interest for their use in energy-efficient gas separation membranes. acs.orgmanchester.ac.uknih.gov A greener synthetic route for the prototypical PIM, PIM-1, has been developed using methyl-5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate (MDDOP) as the reaction solvent. acs.orgmanchester.ac.uknih.gov In this synthesis, 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI) is reacted with either tetrafluoroterephthalonitrile (B158556) (TFTPN) or tetrachloroterephthalonitrile (B49079) (TCTPN). nih.govacs.orgnih.gov The use of MDDOP as a solvent not only provides a greener alternative to conventional solvents but also yields polymers with high molar masses, particularly when using TCTPN as the comonomer. acs.orgnih.gov The resulting PIM-1 membranes have demonstrated comparable performance in CO2/CH4 and CO2/N2 gas separations to those synthesized using traditional methods. acs.orgnih.gov

The following table presents a summary of the reaction conditions and outcomes for the synthesis of PIM-1 in the green solvent MDDOP.

ComonomerTemperature (°C)Reaction Time (h)Resulting Polymer Molar Mass
TCTPN1406High
TFTPN120-1600.83-6Lower than with TCTPN

Another key area of application is the development of functional polymer scaffolds. A methacrylate (B99206) monomer with a reactive ketone side chain, 2-(4-oxopentanoate)ethyl methacrylate (PAEMA), has been synthesized from a derivative of this compound. acs.orgresearchgate.net This monomer can be polymerized via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to produce a well-defined polymer with a narrow molecular weight distribution. acs.orgresearchgate.net The ketone functionality along the polymer side chains provides a versatile handle for post-polymerization modification. acs.org For example, these ketone groups can be conjugated with aminooxy-containing molecules, such as small molecules or oligoethylene glycol, through a stable oxime linkage. acs.orgresearchgate.net This ease of functionalization makes these polymers promising candidates for creating tailored polymeric medicines, as the attached molecules can impart specific biological activities. acs.orgresearchgate.net The resulting oxime-linked polymers have been shown to be non-cytotoxic in preliminary studies. acs.orgresearchgate.net

Spectroscopic and Analytical Characterization Techniques for Research on this compound

The structural elucidation and purity assessment of this compound, a versatile intermediate in organic synthesis, rely on a combination of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecule's framework, functional groups, and fragmentation behavior, which are crucial for confirming its identity and purity in research settings.

Spectroscopic and Analytical Characterization Techniques for Research on Methyl 5 Oxopentanoate

Spectroscopic and Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of Methyl 5-oxopentanoate (B1240814) in various matrices. Its application is crucial for monitoring reaction progress, assessing product purity, and in metabolic studies. Given that Methyl 5-oxopentanoate is a relatively polar, short-chain keto acid ester, reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for its analysis.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 (octadecylsilyl) column is a frequent choice, providing a hydrophobic surface that interacts with the analyte. sielc.comresearchgate.net The mobile phase typically consists of a mixture of water and a polar organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net The ratio of the aqueous to the organic component is a critical parameter that is adjusted to control the retention time of this compound. An increase in the organic solvent content (elutropic strength) generally leads to a decrease in retention time.

Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often preferred over isocratic elution (constant mobile phase composition) for complex samples. This allows for the efficient separation of this compound from both more polar and less polar impurities. For instance, a gradient could start with a high percentage of aqueous phase and gradually increase the proportion of the organic modifier to elute compounds with increasing hydrophobicity.

Detection of this compound is most commonly achieved using a UV detector. The carbonyl group in the molecule allows for absorbance in the lower UV range, typically between 205 nm and 220 nm. scielo.br For enhanced sensitivity and selectivity, particularly in complex biological samples, HPLC can be coupled with mass spectrometry (HPLC-MS). This provides not only retention time data but also mass-to-charge ratio information, allowing for definitive identification and quantification even at low concentrations.

For quantitative analysis, a calibration curve is constructed by running a series of standard solutions of known this compound concentrations. The peak area from the chromatogram is plotted against the concentration, and the concentration of this compound in an unknown sample is determined by interpolation from this curve. The use of an internal standard can improve the accuracy and precision of the quantification by correcting for variations in injection volume and sample preparation.

Derivatization is another strategy that can be employed in the HPLC analysis of keto acids and their esters, although it is not always necessary for this compound. Derivatizing agents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to react with the ketone functional group, forming a hydrazone derivative. scielo.br These derivatives often exhibit strong absorbance at higher UV wavelengths, which can enhance detection and move the analysis into a region with less interference from other compounds.

The table below summarizes typical HPLC conditions that can be applied for the analysis of this compound, based on methods developed for structurally similar short-chain keto esters like methyl levulinate. sielc.comrsc.org

ParameterTypical Conditions
Stationary Phase Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile/Water or Methanol/Water mixture. May contain a small percentage of an acidifier like formic acid or phosphoric acid (e.g., 0.1%) sielc.com
Elution Mode Isocratic or Gradient
Flow Rate 0.5 - 1.5 mL/min
Column Temperature Ambient or controlled (e.g., 30-40 °C)
Detector UV-Vis (typically at 205-220 nm) or Mass Spectrometry (MS)
Injection Volume 5 - 20 µL
Internal Standard A structurally similar compound not present in the sample can be used for improved quantification.

Computational Chemistry and Theoretical Investigations of Methyl 5 Oxopentanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. northwestern.edu These methods provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity. northwestern.edunsps.org.ng

For Methyl 5-oxopentanoate (B1240814), methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its electronic structure. nsps.org.ng DFT, in particular, is a widely used method that balances computational cost and accuracy, making it suitable for calculating the properties of medium-sized organic molecules. nsps.org.ng Calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nsps.org.ng The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Reactivity prediction for Methyl 5-oxopentanoate relies on these calculated parameters. The presence of two electrophilic centers—the aldehyde carbonyl carbon and the ester carbonyl carbon—and nucleophilic oxygen atoms can be analyzed using calculated electrostatic potential maps and atomic charges. These calculations can predict which site is more susceptible to nucleophilic or electrophilic attack, guiding the design of chemical reactions. For instance, quantum calculations can compare the activation energies for nucleophilic attack at the aldehyde versus the ester, predicting the chemoselectivity of a given reagent. Advanced quantum algorithms, such as the variational quantum eigensolver (VQE), are also being developed to analyze reactions that involve changes in molecular charge, offering future possibilities for even more precise reactivity predictions. arxiv.org

Table 1: Electronic Properties of this compound from Quantum Chemical Calculations This table presents conceptual data that can be obtained through computational methods.

PropertyDescriptionPredicted Significance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability.Indicates reactivity towards electrophiles. The lone pairs on the oxygen atoms are likely contributors.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability.Indicates reactivity towards nucleophiles. The π* orbitals of the carbonyl groups are key contributors.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.A smaller gap suggests higher reactivity and lower kinetic stability.
Electron Density Distribution of electrons across the molecule.Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Mulliken Atomic Charges Calculated partial charges on each atom.Quantifies the electrophilicity of the aldehyde and ester carbonyl carbons.
Dipole Moment A measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility in polar solvents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, optimized geometry, this compound is a flexible molecule that can adopt numerous conformations in solution. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape and understanding the molecule's dynamic behavior. nih.gov

MD simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov An MD-based conformational analysis involves simulating the molecule, often in an explicit solvent like water, for a significant period (nanoseconds to microseconds). lambris.commdpi.com This process generates a trajectory that samples a vast number of possible conformations. By analyzing this trajectory, researchers can identify the most stable, low-energy conformers and the energy barriers for interconversion between them. nih.gov For this compound, this analysis can reveal the preferred spatial arrangement of the ester and aldehyde groups, which can significantly impact its reactivity and interactions with other molecules. Statistical techniques like principal component analysis and clustering are often used to group similar structures from the MD trajectory to identify the most populated conformational states. rsc.org

Furthermore, MD simulations provide critical insights into non-covalent intermolecular interactions, which are essential for understanding the molecule's behavior in a condensed phase. nih.gov These simulations can characterize the hydrogen bonds, van der Waals forces, and dipole-dipole interactions between this compound and surrounding solvent molecules or other solutes. mdpi.com Understanding these interactions is key to predicting properties like solubility and how the molecule might bind to a larger structure, such as an enzyme's active site.

Table 2: Intermolecular Interactions of this compound Investigated by MD Simulations

Interaction TypePotential PartnerSignificance
Hydrogen Bonding The carbonyl oxygens can act as hydrogen bond acceptors.Crucial for interactions with protic solvents (e.g., water, alcohols) and biological macromolecules.
Dipole-Dipole The polar carbonyl groups create a significant molecular dipole.Governs interactions with other polar molecules and influences bulk properties.
Van der Waals Forces Arise from temporary fluctuations in electron density.Important for interactions with nonpolar molecules and contribute to overall stability in condensed phases.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a virtual laboratory for investigating the detailed step-by-step pathways of chemical reactions. csmres.co.uk For reactions involving this compound, such as reductions, oxidations, or condensations, theoretical calculations can elucidate the complete reaction mechanism, including the identification of transient intermediates and high-energy transition states. acs.org

Using methods like DFT, a potential energy surface for a proposed reaction can be mapped out. This involves optimizing the geometries and calculating the energies of the reactants, products, and all intermediate species. Crucially, the transition state (TS) for each elementary step is located and characterized. A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate. acs.org

By comparing the activation energies of different possible pathways, the most kinetically favorable mechanism can be identified. acs.org For example, in a reaction with a nucleophile, computational studies can determine whether the pathway involving initial attack at the aldehyde is lower in energy than the pathway involving attack at the ester. These studies can also model the effect of catalysts or different solvent environments on the reaction pathway. The insights gained are invaluable for optimizing reaction conditions and for understanding unexpected product formations. acs.org

Table 3: Key Parameters in Computationally Elucidated Reaction Pathways

ParameterSymbolDescription
Reactant/Product Energy E_R / E_PThe calculated energies of the stable starting materials and final products.
Intermediate Energy E_IThe energy of any stable species formed during the reaction pathway.
Transition State Energy E_TSThe energy of the highest point on the reaction coordinate between two stable species.
Activation Energy ΔG‡The free energy difference between the transition state and the reactants (E_TS - E_R). Governs the reaction rate.
Reaction Energy ΔG_rxnThe free energy difference between the products and the reactants (E_P - E_R). Determines if the reaction is exergonic or endergonic.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity or chemical properties. acs.orgacs.org Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are central to modern SAR investigations. analis.com.mynih.gov These approaches are used to design and screen derivatives of a lead compound, such as this compound, for enhanced or specific activities.

The QSAR process begins with the creation of a virtual library of this compound derivatives. This could involve, for example, adding substituents to the carbon backbone or changing the ester group. For each derivative, a set of molecular descriptors is calculated using computational chemistry software. eajournals.org These descriptors quantify various aspects of the molecule's physicochemical properties.

Common Molecular Descriptors Used in QSAR:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), which describes a molecule's hydrophobicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Once the descriptors are calculated for a set of compounds with known activities, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the activity. csmres.co.ukanalis.com.my This resulting QSAR equation can then be used to predict the activity of new, unsynthesized derivatives, allowing chemists to prioritize the most promising candidates for synthesis and experimental testing. nih.gov For example, a QSAR model might predict that adding an electron-withdrawing group at a specific position on a pentanoic acid derivative could enhance its binding affinity to a target protein.

Table 4: Hypothetical SAR Data for this compound Derivatives This table illustrates the concept of SAR, showing how structural changes could be correlated with a target activity.

CompoundDerivative of this compoundModificationCalculated LogPPredicted Activity (IC50, µM)
1 This compoundParent Compound0.2050.0
2 Ethyl 5-oxopentanoateEthyl ester instead of methyl0.6545.3
3 Methyl 2-methyl-5-oxopentanoateMethyl group at C20.6832.1
4 Methyl 4,4-difluoro-5-oxopentanoateFluorine atoms at C40.3515.8
5 Methyl 5-hydroxyiminopentanoateAldehyde converted to oxime0.2575.2

Future Research Directions and Emerging Opportunities

Sustainable Synthesis and Bio-based Feedstocks for Methyl 5-oxopentanoate (B1240814) Production

A primary focus of future research is the development of sustainable and economically viable methods for producing Methyl 5-oxopentanoate and related compounds. The shift away from petrochemical-based manufacturing is a significant driver in this area.

Green Chemistry Metrics: The synthesis of derivatives like methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, known commercially as PolarClean, is being re-evaluated through the lens of green chemistry. rsc.orgrsc.org Novel, shorter synthetic routes are being designed to improve sustainability. rsc.org Key performance indicators such as Atom Economy, Complete E factor, and Carbon Intensity are used to assess and compare the environmental footprint of these new methods against traditional patented routes. rsc.orgresearchgate.net For instance, a one-step, solvent-free synthesis of a PolarClean analogue has been developed, showcasing high potential with a swift reaction time of 30 minutes and the use of only catalytic amounts of a base. rsc.orgresearchgate.net

Bio-based Feedstocks: A significant opportunity lies in sourcing the building blocks for this compound from renewable biomass instead of fossil feedstocks. rsc.org Research is exploring the use of several bio-derived platform chemicals:

Levulinic Acid: Pentanoic acid can be produced from biomass-derived sugars via levulinic acid, opening a potential bio-based route to its esters.

Furfural: Methyl 5-hydroxypentanoate (B1236267) can be synthesized from furfural, which can then be oxidized to yield this compound.

Itaconic Acid and Acetic Acid: While currently reliant on fossil fuels, future strategies envision producing synthetic equivalents from bio-based itaconic acid and acetic acid. rsc.org

Recombinant Organisms: Genetic engineering presents another frontier, with research into recombinant hosts like E. coli capable of producing glutaric acid methyl ester and related compounds from simple biological feedstocks. google.com

The following table summarizes potential bio-based feedstocks and their corresponding target molecules in the synthesis pathway.

Bio-based FeedstockIntermediate/Target CompoundRelevant Research Finding
Sugars (from Biomass)Levulinic Acid -> Pentanoic AcidOffers a potential route to biofuels and chemical feedstocks.
FurfuralMethyl 5-hydroxypentanoate -> This compound Synthesis involves catalytic dehydrogenation and hydrogenolysis.
Itaconic AcidBuilding block for PolarClean analoguesEnvisioned as a future renewable source to replace petrochemicals. rsc.org
Glucose (via fermentation)Glutaric Acid Methyl EsterProduction achieved using engineered prokaryotic hosts. google.com

Catalytic Transformations and Asymmetric Synthesis

Catalysis is central to unlocking the synthetic potential of this compound, enabling efficient transformations and the creation of complex, high-value chiral molecules.

Advanced Catalytic Reactions: Research is active in employing transition metal catalysts for novel transformations. For example, palladium-catalyzed acylation protocols have been successfully used with related compounds like glutaric acid monomethyl ester chloride to prepare complex intermediates. smolecule.com Furthermore, Lewis acid catalysts such as nickel triflate have been shown to dramatically improve yields in the synthesis of tetrazine heterocycles from pentanoic acid derivatives, a reaction valuable in bio-orthogonal chemistry. nih.gov

Asymmetric Synthesis: The development of stereocontrolled reactions is a significant area of opportunity, allowing for the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and life sciences. Key strategies include:

Chiral Auxiliaries: The asymmetric synthesis of (R)-N-benzyl-5-methylhydroxy-piperidone was achieved using (S)-4-benzyloxazolidinone as a chiral auxiliary, with a key step being the diastereoselective aldol (B89426) reaction of (S)-methyl 5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentanoate. ntu.edu.sg

Asymmetric Hydrogenation: The synthesis of trans-3-hydroxy-D-proline, a non-natural amino acid, starts from a prochiral β-ketoester, methyl 5,5-dimethoxy-3-oxopentanoate. thieme-connect.com This process utilizes a chiral ruthenium-BINAP catalyst ((S)-BinapRuBr2) for the key asymmetric hydrogenation step. thieme-connect.com

Biocatalysis: Enzymes and whole-cell systems offer a green alternative for creating chiral centers. The asymmetric reduction of methyl 3-oxopentanoate (B1256331) using Baker's yeast (Saccharomyces cerevisiae) produces (S)-3-hydroxypentanoate, a crucial chiral building block for the synthesis of insect pheromones like (+)-sitophilure. scielo.br

This table highlights different approaches to asymmetric synthesis involving pentanoate structures.

Asymmetric StrategyCatalyst/AuxiliaryStarting Material ExampleTarget Molecule Example
Chiral Auxiliary(S)-4-benzyloxazolidinone(S)-methyl 5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentanoate(R)-N-benzyl-5-methylhydroxy-piperidone ntu.edu.sg
Asymmetric Catalysis(S)-BinapRuBr2Methyl 5,5-dimethoxy-3-oxopentanoatetrans-3-hydroxy-D-proline thieme-connect.com
BiocatalysisSaccharomyces cerevisiae (Baker's Yeast)Methyl 3-oxopentanoate(S)-3-hydroxypentanoate scielo.br

Novel Applications in Specialty Chemicals and Advanced Materials

While traditionally used as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, this compound and its derivatives are finding new roles in high-performance applications. cymitquimica.com

Green Solvents: A significant emerging application is the use of its derivative, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean), as a biodegradable, non-toxic, polar aprotic solvent. mdpi.com It is being investigated as a replacement for conventional solvents like NMP and DMAc, which face increasing regulatory pressure. rsc.orgmdpi.com Research has demonstrated its effectiveness in various contexts:

Nucleophilic Aromatic Substitution (SNAr) Reactions: PolarClean has been shown to give similar or superior yields compared to other green solvents for O- and N-arylation reactions. rsc.orgresearchgate.net

Membrane Science: It shows broad opportunities for the fabrication of polymeric membranes via non-solvent induced phase separation (NIPS), a process that traditionally uses large quantities of toxic solvents. rsc.orgmdpi.com

Polymer Synthesis: It has been successfully used as a solvent for the synthesis of Polymers of Intrinsic Microporosity (PIMs), which are advanced materials used for gas separation membranes. acs.org

Advanced Materials and Biofuels: The pentanoate structure is also being explored as a building block for new materials. Related compounds like methyl 5-chloro-5-oxopentanoate are being investigated as renewable feedstocks for the production of biofuels, such as levulinic acid and its derivatives, and for the development of novel bio-based materials. smolecule.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of modern automation and process intensification technologies represents a major opportunity for the synthesis and screening of this compound derivatives.

Flow Chemistry: Continuous flow chemistry offers significant advantages for the synthesis of reactive intermediates derived from pentanoates, such as methyl 5-chloro-5-oxopentanoate. smolecule.com By using microreactor setups, precise control over temperature and residence time can be achieved, leading to enhanced safety, faster reactions, and improved selectivity for otherwise unstable compounds like acyl chlorides. smolecule.com Industrial-scale production of related molecules is also turning to continuous flow reactors to improve efficiency and scalability.

Automated Synthesis: Automated synthesis platforms are poised to accelerate the discovery of new applications for this compound derivatives. nih.gov These "self-driving laboratories" can perform high-throughput experiments, rapidly exploring a vast chemical space to optimize reaction conditions or screen for desired properties. nih.govchemrxiv.org By integrating robotic platforms for synthesis, purification (e.g., automated liquid-liquid extraction), and analysis, the entire design-make-test-analyze cycle can be accelerated. nih.govchemrxiv.org This approach is particularly valuable for synthesizing libraries of derivatives for drug discovery or materials science applications, enabling a faster and more efficient evaluation of the chemical space around the pentanoate core. nih.gov

Exploration of Biological Interactions and Metabolic Pathways of Pentanoic Acid Derivatives

The pentanoic acid scaffold is a valuable starting point for the design of new biologically active molecules. ontosight.ai Research is increasingly focused on understanding how these derivatives interact with biological systems.

Enzyme Inhibition and Drug Discovery: Pentanoic acid derivatives are being actively investigated as inhibitors of key enzymes implicated in human diseases.

Anticancer Agents: Certain phenyl/naphthylacetyl pentanoic acid derivatives have been identified as dual inhibitors of matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), showing cytotoxic effects against leukemia cell lines. tandfonline.com Another derivative was found to be a potent and selective inhibitor of MMP-2, inducing apoptosis in chronic myeloid leukemia cells. nih.gov

Selective HDAC Inhibition: Hydroxamate derivatives of pentanoic acids have been designed and synthesized as selective inhibitors of HDAC8, which is a promising target for various diseases, including cancer. rsc.org

Probing Biological Systems: Beyond therapeutic applications, pentanoic acid derivatives serve as valuable tools in biochemical research. ontosight.ai They are used as model compounds to investigate the interactions between aromatic acids and biological macromolecules, helping to elucidate their effects on enzyme activity and receptor signaling pathways. As pentanoic acid itself is a product of gut microbiome metabolism and a marker in fatty acid metabolic pathways, its derivatives are useful for studying these fundamental biological processes. mtoz-biolabs.comfoodb.ca

The table below details examples of biologically active pentanoic acid derivatives and their molecular targets.

Pentanoic Acid Derivative ClassMolecular Target(s)Biological Effect/Application
Phenyl/napthylacetyl derivativesMMP-2, HDAC8Anticancer (Leukemia) tandfonline.com
Sulfonylamino derivativesMMP-2Pro-apoptotic, Anti-invasive nih.gov
Hydroxamate derivativesHDAC8Selective enzyme inhibition rsc.org
General derivativesVarious enzymes and receptorsTool for studying metabolic pathways

Q & A

Q. What are the established synthetic routes for Methyl 5-oxopentanoate, and what critical steps ensure high yield and purity?

this compound is typically synthesized via a two-step procedure starting from δ-valerolactone. The lactone undergoes controlled ring-opening followed by esterification to yield the final product. Key steps include:

  • Ring-opening : Acidic or basic hydrolysis of δ-valerolactone to generate 5-hydroxypentanoic acid.
  • Esterification : Reaction of the intermediate with methanol under catalytic acidic conditions (e.g., H₂SO₄) to form the methyl ester. Purification via column chromatography (silica gel, hexanes:EtOAc gradients) is critical to isolate the product as a colorless oil with ~66% yield. NMR analysis (¹H and ¹³C) should confirm structural integrity by matching literature values .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • ¹H NMR : Key signals include a triplet at δ 2.35 ppm (CH₂ adjacent to the ketone) and a singlet at δ 3.65 ppm (methoxy group).
  • ¹³C NMR : Peaks at δ 173.9 ppm (ester carbonyl) and δ 209.5 ppm (ketone carbonyl) are critical for confirmation.
  • IR Spectroscopy : Strong absorbance near 1740 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (ketone C=O). Cross-referencing with published spectra ensures accurate identification .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in enamine formation to mitigate decomposition and enhance selectivity?

In enamine synthesis, this compound reacts with amines to form electron-neutral enamine intermediates. To minimize decomposition:

  • Solvent Choice : Polar aprotic solvents like DMSO stabilize intermediates and slow side reactions.
  • Temperature Control : Room temperature (RT) reduces thermal degradation, as shown in studies where enamine intermediates formed within 1 hour but decomposed after 19 hours into products A (30%) and B (23%) .
  • Stoichiometry : Equimolar ratios of reactants prevent overfunctionalization. Monitoring via real-time NMR can identify optimal reaction termination points .

Q. What methodologies resolve contradictions in reported reaction yields or byproduct profiles during this compound-based multi-step syntheses?

Discrepancies in yields (e.g., 30% vs. 23% for products A and B in enamine reactions) often arise from:

  • Variable Purification Techniques : Gradient elution in column chromatography (e.g., 0%→50% EtOAc in cyclohexane) improves separation of closely eluting products .
  • Byproduct Analysis : LC-MS or GC-MS can identify minor decomposition products (e.g., hydrolyzed esters or ketone reduction byproducts). Reproducibility requires strict adherence to documented protocols, including solvent drying and inert atmospheres .

Q. How does the electronic nature of this compound influence its reactivity in conjugate addition or cycloaddition reactions?

The electron-withdrawing ketone group activates the α,β-unsaturated ester for Michael additions or cycloadditions. For example:

  • Cycloaddition Reactivity : In studies with alkenes, the ketone stabilizes transition states, enabling [3+2] cycloadditions.
  • Steric Effects : Substituents on the carbonyl (e.g., tert-butyl groups in derivatives) modulate reactivity by altering steric bulk and electronic density. Computational modeling (DFT) can predict regioselectivity and guide experimental design .

Methodological Guidance

  • Reproducibility : Document solvent purity, catalyst batches, and drying methods to ensure consistency .
  • Data Validation : Compare NMR chemical shifts with literature values (e.g., δ 5.40 ppm for tert-butylamino protons in derivatives ).
  • Ethical Reporting : Disclose all byproducts and failed attempts to aid peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.